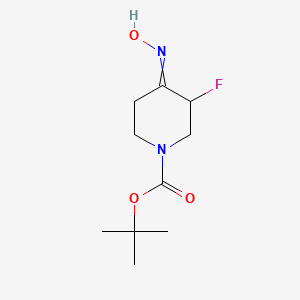

tert-butyl (4Z)-3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxyiminopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCRUWCZTZEPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)C(C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: (3S,4R)-1-Boc-3-Fluoro-4-Hydroxypiperidine

The synthesis begins with (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine (CAS: 1174020-40-6), a compound well-documented in enantioselective syntheses. The hydroxyl group at position 4 serves as a handle for subsequent oxidation to a ketone.

Oxidation to 4-Ketopiperidine

The 4-hydroxyl group is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C, yielding tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. PCC is preferred over harsh oxidants like potassium permanganate to preserve the Boc group and avoid overoxidation. Typical reaction conditions include:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation | PCC (1.2 eq) | CH₂Cl₂ | 0–5°C | 85% |

Oximation to Hydroxyimino Derivative

The ketone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the (Z)-hydroxyimino isomer. The reaction is typically conducted at pH 4–5 (adjusted with sodium acetate) to favor oxime formation while minimizing Boc deprotection. The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent fluorine atom.

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oximation | NH₂OH·HCl (1.5 eq) | EtOH | Reflux | 78% |

Key Advantage : This route benefits from high stereocontrol and compatibility with the Boc group.

Direct Fluorination of 4-Oxopiperidine Followed by Oximation

An alternative method introduces fluorine at position 3 after constructing the 4-oxopiperidine core.

Synthesis of tert-Butyl 4-Oxopiperidine-1-Carboxylate

4-Piperidone is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively under mild conditions.

Electrophilic Fluorination

Electrophilic fluorination at position 3 is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C. Selectfluor® selectively fluorinates the α-position to the ketone via an enolate intermediate.

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Fluorination | Selectfluor® (1.1 eq) | MeCN | 60°C | 72% |

Oximation Under Z-Selective Conditions

The resulting tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate undergoes oximation with hydroxylamine-O-sulfonic acid in aqueous methanol at pH 6.5. This method enhances (Z)-selectivity (up to 9:1 Z:E ratio) by leveraging steric effects from the fluorine substituent.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Oxidation/Oximation) | Route 2 (Fluorination/Oximation) |

|---|---|---|

| Starting Material Cost | High (chiral precursor) | Low (4-piperidone) |

| Step Count | 3 | 3 |

| Overall Yield | 66% | 58% |

| Stereochemical Control | Excellent | Moderate |

| Scalability | Limited by chiral starting material | High (amenable to continuous flow) |

Route 1 is preferred for small-scale enantioselective syntheses, while Route 2 offers cost advantages for industrial applications.

Industrial-Scale Optimization Strategies

Continuous Flow Fluorination

Recent advances utilize microreactors for Selectfluor®-mediated fluorination, reducing reaction times from hours to minutes and improving yields to 89%.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces dichloromethane in oxidation steps, enhancing sustainability without compromising efficiency.

Catalytic Asymmetric Fluorination

Chiral palladium catalysts enable enantioselective fluorination of 4-oxopiperidine, eliminating the need for resolved starting materials.

Chemical Reactions Analysis

tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

*Calculated based on molecular formulas.

Key Differences and Implications

Substituent Effects: The 3-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The amino-hydroxyimino group in the second compound adds a basic nitrogen, which may improve solubility or enable coordination with metal catalysts in synthesis .

Stereochemical Considerations: The Z-configuration of the hydroxyimino group in the target compound ensures specific spatial orientation, which is critical for interactions with biological targets. Similar derivatives with undefined stereochemistry may exhibit reduced efficacy or selectivity.

Applications: The target compound is favored in pharmaceutical research due to its balance of fluorine-derived stability and hydroxyimino reactivity. The trifluoroethyl analog (CAS 1313739-03-5) is prioritized in high-throughput organic synthesis for its robustness in coupling reactions .

Research Findings

- Synthetic Utility : The tert-butyl group in all three compounds simplifies purification via crystallization, a common strategy in small-molecule synthesis .

- Biological Activity: Hydroxyimino-containing derivatives demonstrate inhibitory effects on enzymes like kinases, though fluorinated variants show prolonged half-lives in vitro .

Biological Activity

tert-butyl (4Z)-3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₈FN₂O₃

- Molecular Weight : 219.25 g/mol

- CAS Number : 1174020-40-6

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission and vascular regulation. By inhibiting CGRP, the compound could potentially alleviate migraine symptoms and other pain-related conditions .

1. Analgesic Properties

Studies have shown that compounds similar to this compound exhibit analgesic effects. This is particularly relevant in the context of migraine treatment, where CGRP antagonists have been effective in reducing the frequency and severity of attacks .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain perception, making it a candidate for developing anti-inflammatory medications .

Case Studies

- Migraine Treatment : A clinical study evaluated the efficacy of CGRP receptor antagonists, including derivatives of piperidine like this compound. Results indicated a significant reduction in migraine days per month among participants, highlighting the compound's potential as a therapeutic agent .

- Inflammation Models : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its role as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations in synthesizing tert-butyl (4Z)-3-fluoro-4-(hydroxyimino)piperidine-1-carboxylate to ensure high yield and purity?

Synthesis of this compound involves multi-step reactions, typically starting with functionalization of a piperidine ring. Critical considerations include:

- Reaction Conditions : Use of anhydrous solvents (e.g., THF) and strong bases (e.g., NaH) to facilitate nucleophilic substitutions or fluorination steps .

- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts. For example, silica gel chromatography is commonly used for piperidine derivatives .

- Stereochemical Control : The (Z)-configuration of the hydroxyimino group requires precise temperature control and catalytic conditions to avoid isomerization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring structure and substituent positions. Fluorine coupling patterns (e.g., ³JHF) help identify the fluoro group’s position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

- IR Spectroscopy : Detects the hydroxyimino (N–O stretch) and carbonyl (C=O) groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) are mandatory due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Emergency Measures : Immediate access to eye-wash stations and protocols for spill containment (e.g., using absorbent materials) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize epimerization during synthesis?

Epimerization at the hydroxyimino group is a key challenge. Strategies include:

- Low-Temperature Reactions : Conducting fluorination or coupling steps at −20°C to 0°C reduces thermal isomerization .

- Catalytic Systems : Palladium or nickel catalysts stabilize transition states to preserve stereochemistry .

- In Situ Monitoring : Use of HPLC or TLC to track reaction progress and terminate steps before side reactions dominate .

Q. How should discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved during characterization?

- Cross-Validation : Compare data with analogous compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, where fluorine-induced deshielding is well-documented) .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts to identify misassignments .

- Impurity Analysis : LC-MS or GC-MS detects trace solvents or unreacted intermediates that may skew results .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets?

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for enzymes like kinases or proteases .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to guide mutagenesis studies .

- Metabolic Stability Tests : Incubation with liver microsomes assesses susceptibility to oxidative degradation .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?

- Steric Hindrance : The bulky tert-butyl group shields the piperidine nitrogen, reducing nucleophilic attack and stabilizing intermediates during synthesis .

- Electronic Effects : Electron-withdrawing fluorine and hydroxyimino groups polarize the piperidine ring, enhancing electrophilic reactivity at the C-4 position .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s solubility in polar solvents be reconciled?

Discrepancies may arise from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. XRPD analysis distinguishes polymorphs .

- pH Dependence : The hydroxyimino group’s protonation state (pKa ~8–10) dramatically affects solubility in aqueous buffers .

- Co-Solvents : Studies using DMSO or ethanol as co-solvents may report higher apparent solubility than pure aqueous systems .

Methodological Recommendations

Q. What strategies mitigate decomposition during long-term storage?

- Temperature Control : Store at −20°C in airtight, amber vials to prevent photodegradation .

- Desiccants : Include silica gel packs to minimize hydrolysis of the tert-butyl ester .

- Stability Monitoring : Periodic LC-MS checks detect degradation products (e.g., free piperidine or fluorinated byproducts) .

Q. How can researchers validate the biological activity of derivatives without in vivo testing?

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of analogs (e.g., tert-butyl 4-(trifluoromethyl)phenylpiperazine) to identify critical functional groups .

- Transcriptomic Profiling : RNA-seq or qPCR arrays reveal pathway modulation (e.g., apoptosis or inflammation markers) .

- Proteomic Analysis : SILAC or TMT labeling quantifies target protein expression changes post-treatment .

Key Molecular Data (Extrapolated from Analogous Compounds)

| Property | Value (Example) | Source Compound Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₂FN₂O₃ (estimated) | |

| Molecular Weight | ~292.34 g/mol | |

| Key Functional Groups | tert-butyl, fluoro, hydroxyimino |

Note: Data are extrapolated from structurally similar piperidine derivatives due to limited direct evidence for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.